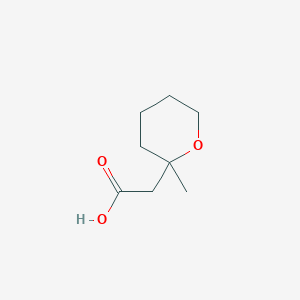![molecular formula C8H8BrN5 B15273241 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and an appropriate azide compound.
Cycloaddition Reaction: The key step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction forms the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is performed in a solvent like water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: Triazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme activities or protein interactions.
Material Science: Triazole derivatives are also used in the development of new materials with unique properties, such as conducting polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromopyridine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-[(4-Chloropyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine: Similar structure but with the triazole ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C8H8BrN5 |
|---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChI Key |
PEBUVCPUTUXXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


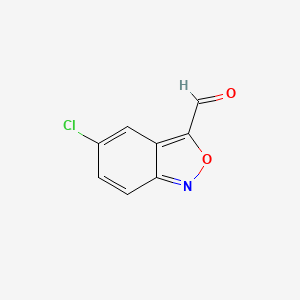
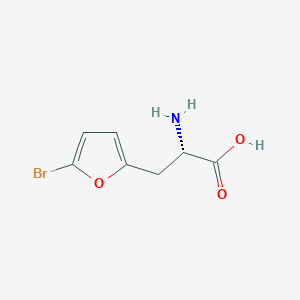

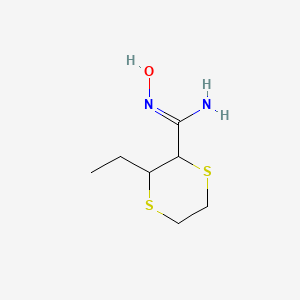
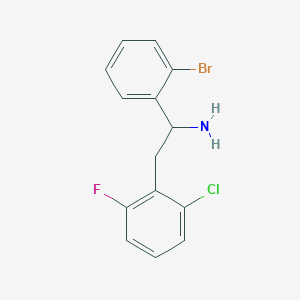

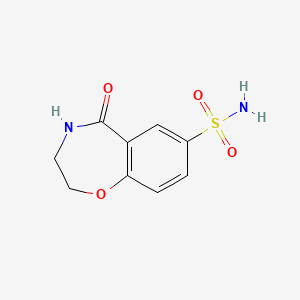
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
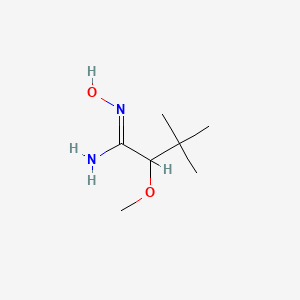
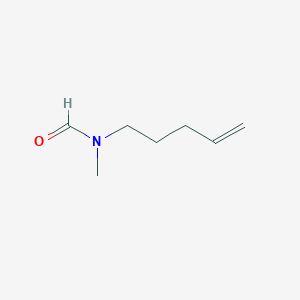
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

